molecular formula C14H17ClN2O2S2 B2703707 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946248-74-4

2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2703707
CAS RN: 946248-74-4
M. Wt: 344.87
InChI Key: UDRLCRFGVNJHCI-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, also known as DMTS, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that contains a chloro and dimethylamino group, as well as a thiophene ring. The unique structure of DMTS gives it a range of interesting properties that make it useful for various research applications.

Scientific Research Applications

  • Endothelin Antagonists : Murugesan et al. (1998) investigated biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. They found that certain substitutions on the pendant phenyl ring improved binding and functional activity, indicating potential uses in cardiovascular therapies (Murugesan et al., 1998).

  • Tautomerism Studies : Beuchet et al. (1999) studied 2,4-dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, focusing on its tautomeric equilibrium and crystalline cohesion, which is important for understanding the compound's chemical properties (Beuchet et al., 1999).

  • Synthesis and Biological Screening : Aziz‐ur‐Rehman et al. (2014) synthesized various N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide and assessed their biological potential. This research contributes to the development of new pharmaceutical compounds (Aziz‐ur‐Rehman et al., 2014).

  • Molecular Docking and Bioassay as Cyclooxygenase-2 Inhibitor : Al-Hourani et al. (2016) conducted a study on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide. They focused on its synthesis, molecular docking, and bioassay studies, indicating its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

  • Metalated Sulfonamides in Synthesis : Familoni (2002) highlighted the potential of arylsulfonamides in Directed ortho Metalation (DoM) methodology. This research demonstrates the application of these compounds in heterocyclic synthesis and other chemical transformations (Familoni, 2002).

  • Antimicrobial Activity : Ghorab et al. (2017) synthesized a series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamides and evaluated their antibacterial and antifungal activities. This study contributes to the discovery of new antimicrobial agents (Ghorab et al., 2017).

  • Synthesis and Characterization for Nonlinear Optics : Umezawa et al. (2005) synthesized and investigated several salts of l-methyl-4-[4-(dimethylamino)phenylethynyl]pyridinium for second-order nonlinear optics, demonstrating the potential of these compounds in optical materials science (Umezawa et al., 2005).

  • Carbonic Anhydrase Inhibitors : Lolak et al. (2019) reported the synthesis and testing of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase, an enzyme important in many physiological processes (Lolak et al., 2019).

properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S2/c1-17(2)13(11-7-8-20-10-11)9-16-21(18,19)14-6-4-3-5-12(14)15/h3-8,10,13,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRLCRFGVNJHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

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